molecular formula C6H13NO B14025171 (S)-(1-Ethylazetidin-2-YL)methanol

(S)-(1-Ethylazetidin-2-YL)methanol

Cat. No.: B14025171
M. Wt: 115.17 g/mol
InChI Key: CFRRLXPXVFVIGU-LURJTMIESA-N
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Description

(S)-(1-Ethylazetidin-2-YL)methanol is a chiral azetidine derivative that serves as a valuable intermediate in organic synthesis and medicinal chemistry. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly important in drug discovery due to their desirable properties, which can include improved metabolic stability and solubility compared to their five- or six-membered ring analogues . The strained nature of the azetidine ring enables stereoselective functionalization, making chiral scaffolds like this compound particularly useful for constructing complex molecules . This compound features a hydroxymethyl group at the 2-position of the azetidine ring, providing a versatile handle for further chemical modification, such as oxidation or substitution reactions. The specific (S)-enantiomer ensures stereochemical integrity in the development of targeted therapeutics. Azetidine derivatives are frequently explored as key components in the synthesis of potential pharmaceutical agents, including selective androgen receptor modulators (SARMs) and other bioactive molecules. As a building block, it can be used to introduce a chiral azetidine moiety into larger molecular architectures. This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

[(2S)-1-ethylazetidin-2-yl]methanol

InChI

InChI=1S/C6H13NO/c1-2-7-4-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1

InChI Key

CFRRLXPXVFVIGU-LURJTMIESA-N

Isomeric SMILES

CCN1CC[C@H]1CO

Canonical SMILES

CCN1CCC1CO

Origin of Product

United States

Preparation Methods

Preparation Methods of (S)-(1-Ethylazetidin-2-yl)methanol

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the azetidine ring followed by selective functionalization to introduce the hydroxymethyl group at the 2-position, preserving stereochemistry at the chiral center. The N-ethyl substituent is introduced either during ring formation or by alkylation of the azetidine nitrogen.

Key Synthetic Routes and Reaction Conditions

Azetidinone Intermediate Route with Chiral Reduction

A well-documented approach involves the preparation of azetidinone intermediates, which are then reduced to the azetidinyl methanol derivatives. According to a European patent (EP 1 971 573 B1), the process includes:

  • Formation of azetidinone intermediates by condensation of ketals with imines under titanium-based catalysis (titanium isopropoxide and titanium tetrachloride) in anhydrous dichloromethane at low temperatures (-20°C to 20°C) with bases such as diisopropylethylamine. The reaction times range from 2 to 20 hours, with preferred conditions around 0°C to -15°C for about 17 hours.

  • Subsequent acid-catalyzed ring closure of azetidinone intermediates in acetone at 40–100°C, preferably 56°C, using p-toluenesulfonic acid or sulfuric acid for 4–8 hours.

  • Final chiral reduction of the azetidinone intermediate to yield the chiral azetidinyl methanol. This step may involve selective hydride reagents or catalytic hydrogenation to preserve stereochemistry.

  • Optional deprotection steps if protecting groups (e.g., benzyl or trimethylsilyl) were used during synthesis.

This multistep approach allows for high stereochemical control and isolation of the (S)-enantiomer of (1-ethylazetidin-2-yl)methanol or related compounds.

Direct Alkylation and Ring Closure

Another method involves direct alkylation of azetidine derivatives followed by hydroxymethylation. This approach is less detailed in the literature for this specific compound but is a common strategy in azetidine chemistry.

Reaction Parameters and Optimization

Step Reagents/Catalysts Solvent Temperature (°C) Time (hours) Notes
Ketal condensation with imine Titanium isopropoxide, TiCl4, DIPEA Dichloromethane -20 to 20 (opt. 0) 2–20 (opt. 17) Low temperature critical for stereocontrol
Azetidinone ring closure p-Toluenesulfonic acid or H2SO4 Acetone 40–100 (opt. 56) 4–8 (opt. 6) Acid catalysis promotes cyclization
Chiral reduction Hydride reagents or catalytic hydrogenation Various Ambient to mild Variable Preserves (S)-configuration

*DIPEA = Diisopropylethylamine

Yields and Purification

  • The condensation and ring closure steps typically afford good yields (60–85%) of intermediates.

  • Chiral reduction yields vary depending on the reducing agent but generally achieve high enantiomeric excess (>95% ee).

  • Purification is commonly performed by conventional extraction, crystallization (e.g., ethanol), and chromatographic methods.

Analytical and Research Data

  • The stereochemistry of the product is confirmed by chiral HPLC and NMR spectroscopy.

  • The purity of this compound is often verified by melting point, optical rotation, and mass spectrometry.

  • The compound is a liquid at room temperature, with molecular formula C6H13NO and molecular weight 115.18 g/mol.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Azetidinone intermediate route Multi-step, titanium catalysis, acid cyclization, chiral reduction High stereoselectivity, well-studied Requires low temperature control, multiple steps
Direct alkylation and hydroxymethylation Simpler concept, fewer steps Potentially faster synthesis Less documented for this compound, stereocontrol challenges

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Ethylazetidin-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-(1-Ethylazetidin-2-YL)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-(1-Ethylazetidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares key molecular parameters of “(S)-(1-Ethylazetidin-2-YL)methanol” with structurally related azetidine alcohols:

Compound CAS Number Molecular Formula Molecular Weight Substituent Storage Conditions Hazards (GHS)
This compound Not available C₆H₁₃NO 115.17 Ethyl Likely 2–8°C, sealed* Inferred: H226, H314**
(1-Methylazetidin-2-yl)methanol 1629600-48-1 C₅H₁₁NO 101.15 Methyl 2–8°C, sealed, dry H226, H302, H312, H314

Notes:

  • Ethyl vs. Methyl : The ethyl group increases molecular weight by ~14 Da compared to the methyl analog, likely enhancing lipophilicity and steric bulk. This could reduce aqueous solubility but improve membrane permeability in biological systems.
  • Storage : Both compounds likely require low-temperature storage to prevent degradation, though explicit data for the ethyl variant is lacking .

Physicochemical Properties

  • Hydrogen Bonding: The methanol group in both compounds enables hydrogen bonding, akin to liquid methanol’s behavior . This promotes solubility in polar solvents and may influence reactivity in catalytic or synthetic applications.
  • Hazards : The methyl analog exhibits flammability (H226), acute toxicity (H302, H312, H332), and skin corrosion (H314) . The ethyl variant may share these risks but could exhibit higher volatility or toxicity due to increased lipophilicity.

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